molecular formula C6H2Cl3NO2 B182769 2,5,6-Trichloronicotinic acid CAS No. 54718-39-7

2,5,6-Trichloronicotinic acid

Cat. No.: B182769
CAS No.: 54718-39-7
M. Wt: 226.4 g/mol
InChI Key: XMJRZCYSCMZVJQ-UHFFFAOYSA-N
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Description

2,5,6-Trichloronicotinic acid is an organic compound with the molecular formula C6H2Cl3NO2. It is a derivative of nicotinic acid, where three hydrogen atoms in the pyridine ring are replaced by chlorine atoms at positions 2, 5, and 6. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,6-Trichloronicotinic acid can be synthesized through several methods:

    Chlorination of Nicotinic Acid: This method involves the chlorination of nicotinic acid using chlorine gas in the presence of a catalyst.

    Oxidation of 2,5,6-Trichloropyridine: Another method involves the oxidation of 2,5,6-trichloropyridine using an oxidizing agent such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of nicotinic acid due to its cost-effectiveness and scalability. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Hydrolysis of Trichloromethylpyridine Derivatives

Alternative routes involve hydrolysis of 2,5,6-trichloro-3-trichloromethylpyridine under acidic conditions. Phosphoric acid (H₃PO₄) or sulfuric acid facilitates cleavage of the trichloromethyl group to form the carboxylic acid :

Reaction Pathway
2,5,6-Trichloro-3-trichloromethylpyridine → Hydrolysis → 2,5,6-Trichloronicotinic Acid

Optimized Parameters

AcidTemperatureTimeYield
H₃PO₄ (100%)100°C3 hr84%
H₂SO₄ (97%)160–200°C2 hr64%

Substitution Reactions

The chlorine atoms at positions 2, 5, and 6 are susceptible to nucleophilic substitution. For example:

Amination

Catalytic reduction of 2,5,6-trichloro-3-nitropyridine produces 2,5,6-trichloro-3-aminopyridine , though this requires hydrogenation catalysts (e.g., Pd/C) .

Alkoxy Substitution

Reaction with alcohols (ROH) in basic media replaces chlorine with alkoxy groups:
This compound + ROH → 2-Alkoxy-5,6-dichloronicotinic Acid + HCl

Decarboxylation

Under thermal conditions (>200°C), decarboxylation occurs, yielding 2,3,5-trichloropyridine :
This compound → Δ → 2,3,5-Trichloropyridine + CO₂

Industrial Relevance

  • Used to synthesize agrochemical intermediates .

Salt Formation

The carboxylic acid group reacts with bases to form salts (e.g., sodium or potassium salts), enhancing solubility in aqueous systems :
This compound + NaOH → Sodium 2,5,6-Trichloronicotinate + H₂O

Comparative Reactivity of Chlorine Substituents

The positions of chlorine atoms influence reactivity:

PositionReactivity (Nucleophilic Substitution)
2-ClModerate (para to COOH)
5-ClLow (meta to COOH)
6-ClHigh (ortho to COOH)

Stability and Decomposition

  • Thermal Stability : Stable up to 160°C; decomposes at higher temperatures into chlorinated pyridines and CO₂ .
  • Light Sensitivity : Prolonged UV exposure may lead to dechlorination .

Scientific Research Applications

Organic Synthesis

2,5,6-Trichloronicotinic acid serves as a significant building block in organic synthesis. Its chlorinated structure allows for various substitution reactions that can lead to the formation of more complex molecules. The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced with other functional groups, making it valuable in creating derivatives for further research and applications .

Biological Activities

Research into the biological properties of this compound has revealed potential antimicrobial and anticancer activities. Studies have indicated that it may interact with specific biological targets, influencing cellular pathways associated with diseases .

Case Study: Anticancer Properties

A recent study explored the efficacy of compounds derived from this compound as inhibitors of KRAS G12C mutations in various cancers. These inhibitors showed promise in preclinical trials for treating lung cancer and colorectal cancer characterized by KRAS mutations .

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to modulate biological pathways that are relevant in disease mechanisms. Current research focuses on its formulation into pharmaceutical products aimed at treating conditions such as cancer and chronic infections .

Agrochemical Applications

In agriculture, derivatives of this compound are being developed as agrochemicals. Their ability to interact with biological systems makes them suitable candidates for pest control and enhancing crop resilience .

Table 2: Comparison with Similar Compounds

CompoundChlorine AtomsFunctional GroupsNotable Applications
This compound3Carboxylic AcidAnticancer research
4-Aminonicotinic Acid0Amino GroupNeuropharmacology
2,6-Dichloronicotinic Acid2Carboxylic AcidPesticide development

Comparison with Similar Compounds

2,5,6-Trichloronicotinic acid can be compared with other similar compounds, such as:

    2,3,6-Trichloronicotinic acid: Similar in structure but with chlorine atoms at positions 2, 3, and 6.

    2,5-Dichloronicotinic acid: Lacks one chlorine atom compared to this compound.

    2,6-Dichloronicotinic acid: Another derivative with chlorine atoms at positions 2 and 6.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

2,5,6-Trichloronicotinic acid (TCNA) is a chlorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms at positions 2, 5, and 6 on the pyridine ring. This unique arrangement enhances its reactivity and biological activity compared to non-chlorinated analogs. The molecular formula for TCNA is C₆H₃Cl₃N₁O₂, with a molecular weight of approximately 232.46 g/mol.

Antimicrobial Properties

Research indicates that TCNA exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

TCNA has also been investigated for its anticancer properties , particularly in relation to KRAS-mutated cancers. In a study involving pancreatic cancer cell lines, TCNA demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific signaling pathways involved in tumor growth.

  • Case Study : A recent study evaluated the effects of TCNA on pancreatic cancer cells harboring KRAS mutations. The results indicated that treatment with TCNA resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .

The biological activity of TCNA is largely attributed to its ability to interact with various molecular targets within cells. These interactions include:

  • Inhibition of Enzyme Activity : TCNA can inhibit enzymes involved in metabolic processes, leading to disrupted energy production in microbial cells.
  • Receptor Modulation : The compound may bind to nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially affecting neuronal activity.

Pharmaceutical Development

Due to its promising biological activities, TCNA is being explored as a potential therapeutic agent for treating infections and certain types of cancer. Ongoing research aims to elucidate its mechanisms further and optimize its efficacy through structural modifications.

Agrochemical Use

In agricultural applications, TCNA has been studied for its herbicidal properties. Its ability to interfere with biochemical pathways in plants makes it a candidate for developing new herbicides that target specific weed species without harming crops.

Comparative Analysis with Similar Compounds

To understand TCNA's unique properties better, it is useful to compare it with similar compounds:

Compound Name Molecular Formula Unique Features
2,6-Dichloronicotinic acidC₆H₄Cl₂N₁O₂Fewer chlorine substituents; lower toxicity
4-Aminonicotinic acidC₆H₆N₂O₂Contains an amino group instead of chlorine
4-Chloronicotinic acidC₆H₅ClN₁O₂Only one chlorine; less reactive

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5,6-Trichloronicotinic acid, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The synthesis often involves chlorination of nicotinic acid derivatives. For example, coupling reagents like EDCI/HOBt with ammonium chloride in DMF at 25°C for 16 hours have been reported to yield intermediates structurally related to chloronicotinic acids . To ensure reproducibility, researchers should:

  • Use high-purity reagents (≥97% purity, as per supplier specifications ).
  • Monitor reaction progress via TLC or HPLC to confirm intermediate formation.
  • Standardize workup procedures (e.g., acidification, recrystallization) to isolate the product.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., chlorine positions on the pyridine ring) via 1^1H and 13^13C NMR shifts .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 210.5 for C6_6H3_3Cl3_3NO2_2) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>97% as per commercial standards ).

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or derivative structures. Researchers should:

  • Perform dose-response studies to establish IC50_{50} values under standardized conditions (e.g., pH, temperature) .
  • Compare derivatives with controlled substituent modifications (e.g., replacing chlorine with fluorine at position 2 ).
  • Use computational modeling (e.g., molecular docking) to assess binding affinity to target proteins like FtsZ in antibacterial studies .

Q. How can mechanistic studies elucidate the role of this compound in inhibiting bacterial cell division?

  • Methodological Answer :

  • In vitro assays : Measure inhibition of FtsZ polymerization using turbidity assays or GTPase activity tests .
  • Structural analysis : Co-crystallize the compound with FtsZ and perform X-ray crystallography to identify binding sites.
  • In vivo validation : Use bacterial strains with varying FtsZ mutations to confirm target specificity .

Q. What are the critical considerations for designing stable formulations of this compound for in vivo studies?

  • Methodological Answer :

  • Assess pH stability : The carboxylic acid group may degrade under alkaline conditions; buffer formulations at pH 4–6 .
  • Evaluate photostability : Protect solutions from UV light due to aromatic chlorination .
  • Use encapsulation techniques (e.g., liposomes) to enhance bioavailability and reduce toxicity .

Q. Data Contradiction and Reproducibility Analysis

Q. How should researchers address variability in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) at 25°C and 37°C .
  • Document exact conditions (e.g., sonication time, saturation thresholds) to align with literature protocols .
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .

Q. Tables for Key Data

Property Value/Technique Reference
Purity (Commercial) 97–98% (HPLC)
Molecular Weight 210.45 g/mol
Common Synthetic Reagents EDCI, HOBt, DMF, NH4_4Cl
Key Applications Antibacterial agent synthesis

Q. Key Citations

  • Synthesis optimization:
  • Analytical validation:
  • Mechanistic studies:
  • Stability and safety:

Properties

IUPAC Name

2,5,6-trichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRZCYSCMZVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400571
Record name 2,5,6-trichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54718-39-7
Record name 2,5,6-trichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,6-Trichloronicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2,3,6-trichloro-5-methylpyridine (Method 48, 11.8 g, 60.0 mmol) in water (400 ml) was heated to 100° C. Portionwise, KMnO4 (28.5 g, 180.2 mmol) was then added over 12 hours. The reaction was then allowed to stir for 2 days at 100° C., over which time an additional 10 g of KMnO4 was added portionwise. When no starting material remained, the hot reaction was filtered, washed with hot water (2×75 ml), and the resulting filtrate was allowed to cool to room temperature. The aqueous filtrate was then extracted with EtOAc (3×100 ml), and then concentrated to a 50 ml volume. This aqueous solution was then cooled to 0° C. and adjusted to pH 1-2 with 6.0 M HCl. The resulting solid was then collected by filtration, washed with cold water, and dried to give the title compound (2.5 g, 18%) that was used without further purification.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
18%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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